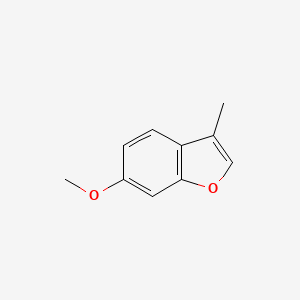

6-Methoxy-3-methylbenzofuran

説明

6-Methoxy-3-methylbenzofuran is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

This compound belongs to the class of benzofuran compounds, which are ubiquitous in nature and have been shown to have strong biological activities .

Mode of Action

Benzofuran compounds, in general, have been shown to exhibit a variety of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Result of Action

Benzofuran compounds have been shown to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

The nature of these interactions often involves the formation of complex structures that can influence biochemical reactions .

Cellular Effects

Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

生物活性

6-Methoxy-3-methylbenzofuran is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 162.19 g/mol. Its structure includes a benzofuran core with a methoxy group at the 6-position and a methyl group at the 3-position. The compound's moderate lipophilicity, indicated by log P values ranging from 2.39 to 2.84, suggests favorable membrane permeability, which is crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines.

In Vitro Studies

A study evaluating the antiproliferative effects of benzofuran derivatives, including this compound, demonstrated significant activity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The compound showed IC50 values indicating effective growth inhibition:

The presence of the methoxy group at the 6-position was found to enhance the inhibitory activity compared to other substitutions .

Mechanistic Insights

The mechanism of action for this compound involves its ability to induce cell cycle arrest and apoptosis in cancer cells. In particular, it has been shown to induce G2/M phase arrest in HeLa cells, leading to increased rates of apoptosis . Additionally, studies have indicated that it may inhibit tubulin polymerization, which is critical for cancer cell division.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown moderate inhibitory effects on histone deacetylases (HDACs), which play a role in cancer progression:

| Compound | Residual Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 40–75% | Low micromolar range |

This suggests that the compound may serve as a promising candidate for further development as an HDAC inhibitor.

Antimicrobial Activity

Beyond its anticancer properties, this compound has been studied for its antimicrobial activities. It exhibits notable effects against various pathogenic microorganisms, potentially making it useful in therapeutic applications beyond oncology.

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in clinical settings:

- Breast Cancer Treatment : A derivative containing the methoxy group was tested against MCF-7 cells and showed significant growth inhibition compared to standard chemotherapeutics like doxorubicin.

- Cervical Cancer : The compound's ability to induce apoptosis in cervical cancer cells was confirmed through flow cytometry assays, demonstrating its potential as a therapeutic agent.

Future Perspectives

The promising biological activities of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety of this compound in animal models.

- Structural Modifications : To enhance its potency and selectivity towards specific cancer types.

- Combination Therapies : Exploring synergistic effects with other anticancer agents.

科学的研究の応用

Chemistry

6-Methoxy-3-methylbenzofuran serves as a building block in the synthesis of more complex molecules. Its derivatives have been utilized in developing new materials and chemical products, showcasing its utility in organic chemistry.

| Compound | Synthesis Method | Application |

|---|---|---|

| This compound-2-carboxylic acid | Esterification | Antimicrobial agents |

| This compound derivatives | Electrophilic substitution | Drug development |

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and antifungal properties. Research indicates that certain derivatives exhibit significant activity against various pathogens.

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Some benzofuran derivatives have demonstrated notable anticancer activity, affecting cell proliferation in various cancer cell lines.

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic effects, particularly as a potential drug candidate.

- HDAC Inhibition : Certain derivatives have shown moderate inhibition of histone deacetylases (HDACs), which are important targets in cancer therapy. For instance, compounds derived from this structure were tested for their ability to inhibit HDAC activity, demonstrating IC50 values in the low micromolar range .

| Derivative | IC50 (µM) | Target Activity |

|---|---|---|

| Compound A | 4.6 | Tubulin polymerization |

| Compound B | 10.0 | HDAC inhibition |

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various this compound derivatives on human cancer cell lines. The results indicated that specific modifications at the C-3 position significantly enhanced activity against breast cancer cells (MDA-MB-231) and lung cancer cells (A549) .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of several benzofuran derivatives highlighted the effectiveness of this compound against fungal infections, particularly Candida albicans. The study demonstrated a dose-dependent response, suggesting potential for therapeutic applications .

特性

IUPAC Name |

6-methoxy-3-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-6-12-10-5-8(11-2)3-4-9(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZKXTFBNJQQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308742 | |

| Record name | 6-Methoxy-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29040-52-6 | |

| Record name | 6-Methoxy-3-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29040-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the insecticidal properties of 6-methoxy-3-methylbenzofuran derivatives?

A1: Research indicates that certain derivatives of this compound, particularly amides and esters of substituted benzo[b]furan-2-carboxylic acids, exhibit insecticidal activity against the sweet potato weevil (Cylas formicarius elegantulus). [] These compounds showed significantly enhanced potency when administered alongside piperonyl butoxide (PB), a known insecticide synergist. [] Notably, the derivative 2-(3,5-dimethylpyrazol-1-ylcarbonyl)-6-methoxy-3-methylbenzofuran displayed comparable activity to technical-grade dimethoate in the presence of PB. [] This suggests potential applications for these derivatives in pest control strategies.

Q2: How does the solvent polarity influence the reaction of this compound with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)?

A2: Studies reveal that the reaction between this compound and DDQ yields a carbon-oxygen adduct. [] Interestingly, the reaction kinetics are significantly influenced by the solvent polarity. In less polar solvents like benzene and dichloromethane, the reaction proceeds at a faster rate compared to more polar solvents such as tetrahydrofuran (THF) and dioxane. [] This observation suggests a potential mechanistic role of solvent polarity in influencing the reaction pathway and product formation.

Q3: Can this compound be used as a marker compound in viticulture?

A3: Research suggests that this compound, among other aroma compounds, could serve as a potential marker for monitoring grape withering in the production of Amarone wine. [] The compound is naturally present in grape varieties like Corvina, Corvinone, and Rondinella, and its concentration fluctuates during the withering process. [] This fluctuation appears to correlate with changes in other important parameters like malic acid content and total polyphenol levels. [] Therefore, tracking this compound levels could provide valuable insights into the progression of withering and potentially guide winemakers in achieving optimal aroma profiles in Amarone wines.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。